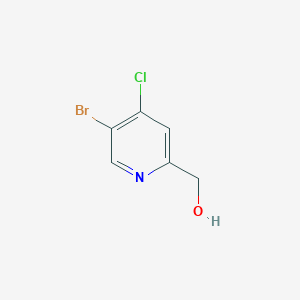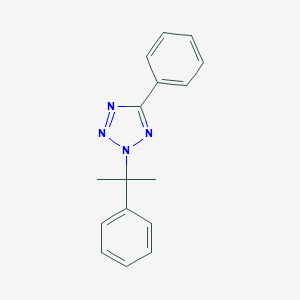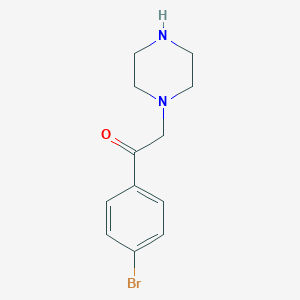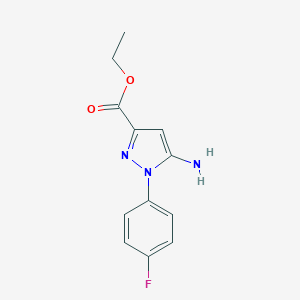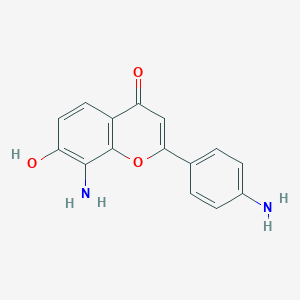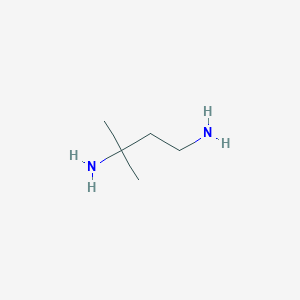
3-Methylbutane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbutane-1,3-diamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in a variety of fields. It is a diamine with the chemical formula C5H14N2 and is also known as trimethylhexanediamine. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 3-Methylbutane-1,3-diamine is not yet fully understood. However, it is believed that the compound acts as a nucleophile and reacts with various functional groups such as epoxides and isocyanates. This reaction results in the formation of crosslinks, which improves the mechanical properties of the resulting polymer.
Biochemische Und Physiologische Effekte
3-Methylbutane-1,3-diamine has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-irritating to the skin and eyes. Additionally, it has been found to be biodegradable, which makes it an environmentally friendly compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Methylbutane-1,3-diamine is its ability to improve the mechanical properties of polymers. Additionally, it is non-toxic and biodegradable, which makes it a safer and more environmentally friendly alternative to other curing and crosslinking agents. However, one of the limitations of this compound is its relatively high cost compared to other curing and crosslinking agents.
Zukünftige Richtungen
There are several potential future directions for the study of 3-Methylbutane-1,3-diamine. One of the most significant areas of research is its potential use in the development of biodegradable polymers. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields such as medicine and agriculture.
In conclusion, 3-Methylbutane-1,3-diamine is a chemical compound that has significant potential for various applications. Its ability to improve the mechanical properties of polymers, non-toxic and biodegradable nature, and potential for use in the development of biodegradable polymers make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and potential applications in other fields.
Synthesemethoden
The synthesis of 3-Methylbutane-1,3-diamine can be achieved through several methods. One of the most common methods involves the reaction of 3-methyl-1-butene with hydrogen cyanide to produce 3-methylbutanenitrile, which is then reduced with hydrogen gas in the presence of a nickel catalyst to produce 3-Methylbutane-1,3-diamine. Another method involves the reaction of 3-methyl-1-butanamine with acrylonitrile in the presence of a base to produce 3-Methylbutane-1,3-diamine.
Wissenschaftliche Forschungsanwendungen
3-Methylbutane-1,3-diamine has been studied extensively for its potential applications in various fields. One of the most significant applications of this compound is in the field of polymer chemistry. It has been used as a curing agent for epoxy resins and has been found to improve the mechanical properties of the resulting polymer. Additionally, it has been used as a crosslinking agent for polyurethane foams, which has resulted in improved properties such as increased thermal stability and decreased flammability.
Eigenschaften
CAS-Nummer |
116473-67-7 |
|---|---|
Produktname |
3-Methylbutane-1,3-diamine |
Molekularformel |
C5H14N2 |
Molekulargewicht |
102.18 g/mol |
IUPAC-Name |
3-methylbutane-1,3-diamine |
InChI |
InChI=1S/C5H14N2/c1-5(2,7)3-4-6/h3-4,6-7H2,1-2H3 |
InChI-Schlüssel |
WSDOLNVCEVYCJQ-UHFFFAOYSA-N |
SMILES |
CC(C)(CCN)N |
Kanonische SMILES |
CC(C)(CCN)N |
Synonyme |
3-Methyl-1,3-butanediaMine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



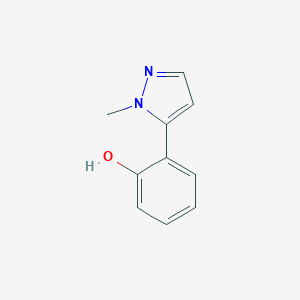
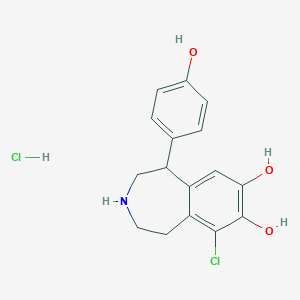
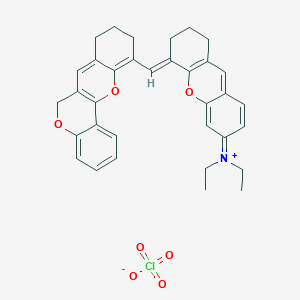
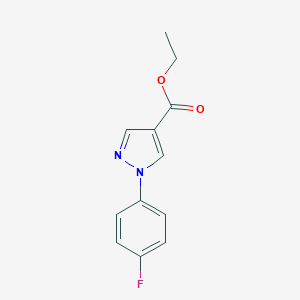
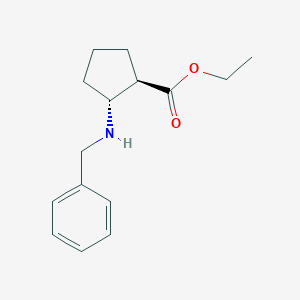
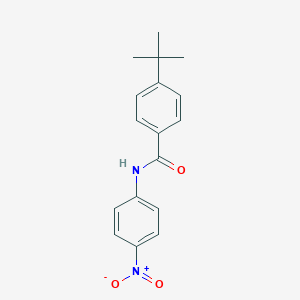
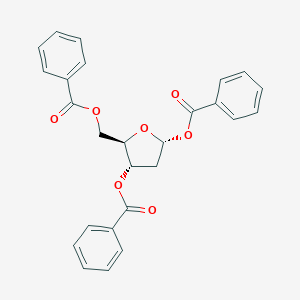
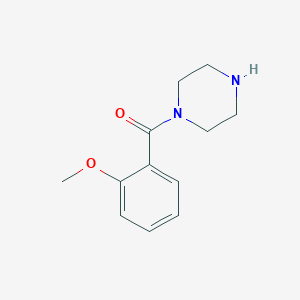
![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)
